molecular formula C14H9Cl4NO B5764989 2-chloro-4-methyl-N-(2,4,5-trichlorophenyl)benzamide

2-chloro-4-methyl-N-(2,4,5-trichlorophenyl)benzamide

Cat. No. B5764989
M. Wt: 349.0 g/mol
InChI Key: CJBQJNOYZZHVNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-methyl-N-(2,4,5-trichlorophenyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as TCBZ or triclabendazole, and it is a member of the benzimidazole family of anthelmintic drugs. TCBZ has been shown to have potent activity against a variety of parasitic worms, making it a promising candidate for the treatment of various parasitic infections.

Mechanism of Action

The mechanism of action of TCBZ is not fully understood, but it is thought to involve the inhibition of microtubule formation in the parasites. This disruption of microtubule formation leads to the paralysis and death of the parasites.
Biochemical and Physiological Effects
TCBZ has been shown to have low toxicity in mammals, making it a promising candidate for use as an anthelmintic drug. However, some studies have suggested that TCBZ may have potential toxic effects on the liver and other organs.

Advantages and Limitations for Lab Experiments

One advantage of using TCBZ in lab experiments is its potent activity against a variety of parasitic worms. This makes it a useful tool for studying the biology and behavior of these parasites. However, one limitation of using TCBZ is its potential toxicity, which may limit its use in certain types of experiments.

Future Directions

There are several potential future directions for research on TCBZ. One area of interest is the development of new formulations of TCBZ that can be more easily administered to livestock and humans. Another area of interest is the investigation of the potential toxic effects of TCBZ on the liver and other organs. Additionally, there is interest in studying the mechanism of action of TCBZ in more detail, in order to develop new drugs that are even more effective against parasitic worms.

Synthesis Methods

The synthesis of TCBZ involves the reaction of 2,4,5-trichloroaniline with 4-methyl-2-nitrobenzoic acid to form the intermediate 2-chloro-4-methyl-N-(2,4,5-trichlorophenyl)nitrobenzamide. This intermediate is then reduced to TCBZ using a hydrogenation reaction with a palladium catalyst.

Scientific Research Applications

TCBZ has been extensively studied for its potential use as an anthelmintic drug. It has been shown to be effective against a variety of parasitic worms, including Fasciola hepatica, a liver fluke that infects livestock and humans. TCBZ has also been shown to be effective against other parasitic worms, such as Haemonchus contortus, a gastrointestinal parasite that infects sheep and goats.

properties

IUPAC Name

2-chloro-4-methyl-N-(2,4,5-trichlorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl4NO/c1-7-2-3-8(9(15)4-7)14(20)19-13-6-11(17)10(16)5-12(13)18/h2-6H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBQJNOYZZHVNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-methyl-N-(2,4,5-trichlorophenyl)benzamide

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